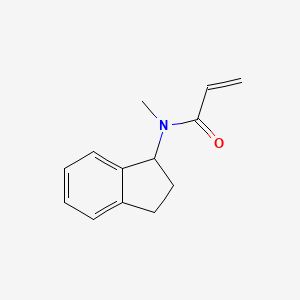
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a psychoactive drug that produces feelings of emotional warmth, increased empathy, and heightened sensations. In recent years, researchers have been exploring the potential of MDMA in treating mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This increase in neurotransmitter levels is thought to be responsible for the drug's psychoactive effects, including increased empathy and emotional openness.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide use can lead to neurotoxicity, which can result in long-term damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide has several advantages and limitations for use in lab experiments. One advantage is that the drug produces consistent and predictable effects, making it easier to study. However, the drug's psychoactive effects can make it difficult to conduct experiments that require precise control over the subject's behavior.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide. One area of interest is the drug's potential use in treating other mental health disorders, such as addiction and eating disorders. Additionally, researchers are exploring ways to reduce the risk of neurotoxicity associated with N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide use, such as developing safer dosing protocols or using alternative compounds with similar therapeutic effects.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While the drug has several advantages for use in lab experiments, it also has limitations and potential risks that must be carefully considered. Future research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide will likely focus on expanding our understanding of the drug's therapeutic potential and developing safer dosing protocols to reduce the risk of neurotoxicity.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide involves several steps, including the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted into N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide through a reductive amination reaction using methylamine.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in treating mental health disorders. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide-assisted psychotherapy can be effective in reducing symptoms of PTSD, anxiety, and depression. In clinical trials, patients who received N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide-assisted psychotherapy reported significant improvements in their symptoms compared to those who received a placebo.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-13(15)14(2)9-10-4-5-11-12(8-10)17-7-6-16-11/h3-5,8H,1,6-7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNURQCXJWMOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)